molecular formula C10H14N2Si B080881 1-(trimethylsilyl)-1H-benzimidazole CAS No. 13435-08-0

1-(trimethylsilyl)-1H-benzimidazole

Cat. No. B080881
CAS RN: 13435-08-0
M. Wt: 190.32 g/mol
InChI Key: XKDVXMHPDJSQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(trimethylsilyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields such as organic synthesis, medicinal chemistry, and material science. The unique properties of 1-(trimethylsilyl)-1H-benzimidazole make it an important compound in the scientific community.

Mechanism Of Action

The mechanism of action of 1-(trimethylsilyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic species. This reaction results in the formation of various compounds such as benzimidazoles, imidazoles, and pyrazoles.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(trimethylsilyl)-1H-benzimidazole are not fully understood. However, studies have shown that this compound exhibits anti-cancer and anti-inflammatory properties. It is believed that the anti-cancer activity of 1-(trimethylsilyl)-1H-benzimidazole is due to its ability to inhibit cell proliferation and induce apoptosis. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(trimethylsilyl)-1H-benzimidazole in lab experiments is its ease of synthesis. This compound can be synthesized using simple procedures and is readily available. Another advantage of using this compound is its versatility. It can be used in various fields such as organic synthesis, medicinal chemistry, and material science. However, one limitation of using 1-(trimethylsilyl)-1H-benzimidazole in lab experiments is its toxicity. This compound is toxic and should be handled with care.

Future Directions

There are several future directions for research on 1-(trimethylsilyl)-1H-benzimidazole. One future direction is to investigate its anti-cancer properties further. Studies have shown that this compound exhibits anti-cancer activity, and further research could lead to the development of new anti-cancer agents. Another future direction is to investigate its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory properties, and further research could lead to the development of new anti-inflammatory agents. Additionally, research could be conducted to investigate the potential of 1-(trimethylsilyl)-1H-benzimidazole as a precursor for the synthesis of new materials with unique properties.
Conclusion
In conclusion, 1-(trimethylsilyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields such as organic synthesis, medicinal chemistry, and material science. The unique properties of 1-(trimethylsilyl)-1H-benzimidazole make it an important compound in the scientific community. Further research on this compound could lead to the development of new anti-cancer agents, anti-inflammatory agents, and materials with unique properties.

Synthesis Methods

The synthesis of 1-(trimethylsilyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with trimethylsilyl chloride in the presence of a base. This reaction results in the formation of 1-(trimethylsilyl)-1H-benzimidazole. The yield of this reaction can be improved by using an excess amount of trimethylsilyl chloride and a strong base.

Scientific Research Applications

1-(trimethylsilyl)-1H-benzimidazole is widely used in scientific research. This compound is used as a reagent in organic synthesis. It is used to synthesize various compounds such as benzimidazoles, imidazoles, and pyrazoles. 1-(trimethylsilyl)-1H-benzimidazole is also used in medicinal chemistry. It is used as a starting material to synthesize various drugs such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In addition, 1-(trimethylsilyl)-1H-benzimidazole is used in material science. It is used as a precursor to synthesize various materials such as polymers, liquid crystals, and dendrimers.

properties

CAS RN

13435-08-0

Product Name

1-(trimethylsilyl)-1H-benzimidazole

Molecular Formula

C10H14N2Si

Molecular Weight

190.32 g/mol

IUPAC Name

benzimidazol-1-yl(trimethyl)silane

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)12-8-11-9-6-4-5-7-10(9)12/h4-8H,1-3H3

InChI Key

XKDVXMHPDJSQCC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N1C=NC2=CC=CC=C21

Canonical SMILES

C[Si](C)(C)N1C=NC2=CC=CC=C21

synonyms

1H-Benzimidazole,1-(trimethylsilyl)-(9CI)

Origin of Product

United States

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